BMS-8 -

BMS-8

Catalog Number: EVT-263137
CAS Number:
Molecular Formula: C27H28BrNO3
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-8, chemically known as 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid, is a small molecule that has garnered significant attention in cancer immunotherapy research. [, , , , ] It acts as an inhibitor of the interaction between programmed cell-death 1 (PD-1) and its ligand PD-L1, which are crucial immune checkpoint molecules. [, , , , ] This interaction plays a critical role in suppressing the immune system's ability to recognize and eliminate cancer cells. [, , , , ] BMS-8's potential lies in its ability to disrupt this interaction, thereby enhancing the body's anti-tumor immune response. [, , , , ]

Future Directions

Future research directions for BMS-8 could include:* Optimization of its structure: Further modifications of the BMS-8 scaffold could lead to the development of more potent and selective inhibitors of the PD-1/PD-L1 interaction. [, ]* Investigation of its pharmacokinetic properties: Understanding how BMS-8 is absorbed, distributed, metabolized, and eliminated in vivo is crucial for translating its therapeutic potential into clinical applications.* Exploration of its efficacy in combination therapies: Combining BMS-8 or its derivatives with other cancer treatments, such as chemotherapy or other immunotherapies, could potentially enhance anti-tumor responses.* Development of new delivery systems: Exploring novel ways to deliver BMS-8 or its derivatives to tumor sites could improve their efficacy and reduce potential side effects.

Biphenyl-conjugated bromotyrosine (X)

  • Compound Description: This compound is a derivative of BMS-8 designed through in silico simulations to improve upon the IC50 value for inhibiting PD-1/PD-L1 interactions. It features a biphenyl group conjugated with bromotyrosine. []
  • Relevance: This compound is structurally related to BMS-8 and exhibits a five-fold improvement in inhibiting the PD-1/PD-L1 interaction with an IC50 of 1.5 μM compared to BMS-8's 7.2 μM. []
  • Compound Description: These compounds are further derivatized versions of biphenyl-conjugated bromotyrosine (X) where amino acids are conjugated to explore the relationship between docking modes within the PD-L1 homodimer pocket and their effect on IC50 values. []
  • Relevance: These compounds are structurally related to both BMS-8 and compound X, aiming to further enhance the inhibitory activity against the PD-1/PD-L1 interaction. Studying their docking modes provides insights into improving the design of future inhibitors based on the BMS-8 scaffold. []

BMS-1166

  • Compound Description: This compound is another small-molecule inhibitor that, like BMS-8, targets the PD-1/PD-L1 interaction by inducing PD-L1 dimerization. []
  • Relevance: Both BMS-8 and BMS-1166 share a common scaffold and interact with the cavity formed between two PD-L1 monomers. They provide valuable insights into the structure-activity relationship of small-molecule inhibitors targeting PD-L1 dimerization. []

Sorafenib

  • Compound Description: Sorafenib is a known multi-kinase inhibitor used in cancer treatment, primarily targeting VEGFR-2. [, ]
  • Relevance: While not structurally similar to BMS-8, Sorafenib serves as a reference compound in studies investigating multi-target inhibitors for both VEGFR-2 and PD-L1. Compounds like (Z)-styryl p-bromophenyl urea (compound 16) and (E)-styryl p-bromophenyl urea (compound 23) demonstrated superior VEGFR-2 downregulation compared to Sorafenib. [] Additionally, a triazole-based derivative (compound 23) showed comparable efficacy to BMS-8 in targeting both PD-L1 and c-Myc proteins while outperforming Sorafenib in downregulating VEGFR-2. []
Synthesis Analysis
  1. Starting Materials: Utilizing brominated aromatic compounds and piperidine derivatives.
  2. Reactions: Employing coupling reactions to form the biphenyl structure, followed by functional group modifications to achieve the final compound.
  3. Purification: Techniques such as recrystallization or chromatography are used to purify the synthesized product.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often found in specialized literature but are not publicly disclosed in detail due to proprietary concerns .

Molecular Structure Analysis

BMS-8's molecular structure features a complex arrangement that allows it to effectively inhibit PD-1/PD-L1 interactions. Key structural data includes:

  • Chemical Name: 1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid.
  • Molecular Formula: C27H28BrNO3C_{27}H_{28}BrNO_{3}.
  • Structural Characteristics: It contains a brominated phenyl ring and a piperidine ring, which contribute to its binding affinity for PD-L1.

The compound's three-dimensional conformation is crucial for its function, particularly how it interacts with the PD-L1 dimerization process .

Chemical Reactions Analysis

BMS-8 primarily participates in reactions that inhibit the PD-1/PD-L1 interaction, which is critical in cancer immune evasion mechanisms. The key reaction details include:

  • Inhibition Mechanism: BMS-8 binds to a hydrophobic pocket on PD-L1, inducing dimerization of PD-L1 molecules, which alters their interaction with PD-1.
  • Binding Affinity: The compound exhibits an IC50 value of 146 nM, indicating its potency in disrupting PD-L1 interactions .

These reactions are significant as they provide insights into how small molecules can modulate immune checkpoint pathways.

Mechanism of Action

BMS-8 functions by blocking the PD-1/PD-L1 interaction, thereby enhancing T cell activation and promoting antitumor immunity. The mechanism involves:

  1. Binding: BMS-8 binds to specific sites on PD-L1, stabilizing its dimerized form.
  2. Dimerization Induction: This binding promotes the formation of PD-L1 dimers, which alters the conformational landscape of the protein and inhibits its ability to engage with PD-1.
  3. Immune Response Augmentation: By blocking this interaction, BMS-8 enhances T cell proliferation and activity against tumor cells, potentially leading to improved therapeutic outcomes in cancer treatment .
Physical and Chemical Properties Analysis

BMS-8 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder.
  • Density: Approximately 1.3 g/cm³.
  • Boiling Point: 616.9 °C at 760 mmHg.
  • Flash Point: 326.9 °C.
  • Vapor Pressure: Negligible at room temperature (0 mmHg).
  • LogP Value: 6.28, indicating high lipophilicity.

These properties influence its solubility, stability, and bioavailability within biological systems .

Applications

BMS-8 is primarily researched for its applications in oncology as an immune checkpoint inhibitor. Its potential uses include:

  • Cancer Therapy: Enhancing immune responses against various cancers by blocking tumor-induced immunosuppression.
  • Research Tool: Serving as a model compound for studying PD-L1 interactions and developing further inhibitors with improved efficacy.

The ongoing studies into BMS-8's mechanisms and effects may lead to novel therapeutic strategies in cancer immunotherapy .

Introduction to BMS-8 and Immunotherapeutic Context

Role of PD-1/PD-L1 Pathway in Immune Evasion and Cancer Progression

The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis represents a critical immunosuppressive pathway exploited by cancer cells to evade host immune surveillance. PD-1, expressed on activated T-cells, interacts with PD-L1—frequently overexpressed on tumor cells and antigen-presenting cells within the tumor microenvironment (TME). This interaction transmits inhibitory signals that suppress T-cell receptor (TCR) signaling, leading to T-cell exhaustion characterized by reduced proliferation, cytokine production, and cytotoxic activity [7]. The pathway is physiologically essential for maintaining self-tolerance and preventing autoimmunity; however, malignancies hijack this mechanism to establish an immunosuppressive TME. Post-translational modifications such as glycosylation stabilize PD-L1 on tumor cell surfaces, while soluble PD-L1 isoforms detected in patient plasma correlate with poor prognosis and advanced disease stages [3] [7]. The clinical success of monoclonal antibodies (mAbs) targeting PD-1 (nivolumab, pembrolizumab) or PD-L1 (atezolizumab, durvalumab) validated this pathway as a cornerstone of cancer immunotherapy, though limitations inherent to biologics spurred interest in alternative modalities [7].

Emergence of Small-Molecule Checkpoint Inhibitors in Immuno-Oncology

While mAbs revolutionized oncology, their drawbacks—including poor tumor penetration, immunogenicity, protracted half-lives predisposing to immune-related adverse events, and high production costs—highlighted the need for novel inhibitors [6] [7]. Small-molecule immunotherapeutics offer distinct advantages: oral bioavailability enabling flexible dosing, reduced manufacturing complexity, superior tissue and tumor penetration, and potentially lower immunogenicity [3] [6]. However, disrupting the extensive, flat protein-protein interface (PPI) of PD-1/PD-L1 (buried surface area ~1,970 Ų) posed a formidable challenge for drug design [2] [6]. Initial peptidomimetic and macrocyclic peptide inhibitors demonstrated feasibility but faced stability and bioavailability hurdles. Bristol Myers Squibb (BMS) pioneered the first entirely nonpeptidic small-molecule inhibitors, leveraging innovative mechanisms beyond direct competitive inhibition [2] [6].

BMS-8: Discovery and Classification as a Nonpeptidic PD-1/PD-L1 Antagonist

BMS-8 (CAS 1675201-90-7) emerged from a seminal patent series by Bristol Myers Squibb as a prototypical small-molecule antagonist of the PD-1/PD-L1 interaction. It belongs to the chemical class of (2-methyl-3-biphenylyl)methanol derivatives, designed to allosterically disrupt PPIs [4] [5]. Unlike mAbs or peptide-based inhibitors, BMS-8 functions via a unique "dimer-locking" mechanism: it binds within a hydrophobic tunnel of PD-L1, inducing and stabilizing PD-L1 homodimer formation. This sterically occludes the PD-1 binding epitope, preventing immune checkpoint engagement [2] [4]. With a molecular weight of 494.42 g/mol and the formula C₂₇H₂₈BrNO₃, BMS-8 exemplifies the drug-like properties targeted in this class (Table 1) [4] [8].

Table 1: Structural and Biochemical Profile of BMS-8

PropertyValueSource/Assay
Molecular Weight494.42 g/mol [4] [8]
Chemical FormulaC₂₇H₂₈BrNO₃ [4] [8]
CAS Number1675201-90-7 [4] [8]
Mechanism of ActionPD-L1 dimerization inducerNMR, X-ray crystallography [2] [3]
Reported IC₅₀ (PD-1/PD-L1)7.2 μM (HTRF); 146 nM (cell-based)*HTRF assay; HEK293 cell assay [4] [8]

*Discrepancy reflects assay methodologies (see Section 2.1).

Key Research Findings:

  • Binding Specificity: Nuclear magnetic resonance (NMR) titrations confirmed BMS-8 binds human PD-L1 with high specificity, causing significant chemical shift perturbations, but does not interact with PD-1 or PD-L2 [2] [3].
  • Thermal Stabilization: Differential scanning fluorimetry (DSF) demonstrated BMS-8 increases PD-L1’s melting temperature (Tₘ) by 9.4°C (from 35.4°C to 44.8°C), indicative of strong binding and complex stabilization [2].
  • Preclinical Efficacy: Analogs of BMS-8 (e.g., NP19) exhibited significant in vivo antitumor activity. In a B16-F10 melanoma mouse model, NP19 (100 mg/kg orally) achieved ~76.5% tumor growth inhibition (TGI) without significant weight loss, supporting the pharmacophore’s potential [10].

Table 2: Preclinical Efficacy of BMS-8 Analogs (Representative Data)

ModelCompoundDose/RouteEfficacy (TGI)ToxicityReference
B16-F10 melanoma (mice)NP19100 mg/kg, p.o.76.5%No significant BW loss [10]
H22 hepatoma (mice)NP1925 mg/kg, i.p.76.5%Well tolerated [10]

Properties

Product Name

BMS-8

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C27H28BrNO3

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Solubility

Soluble in DMSO

Synonyms

BMS8; BMS 8; BMS-8

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.